
Arotinolol, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is primarily used to treat conditions such as hypertension (high blood pressure), angina pectoris, and certain types of arrhythmias. The compound has a unique structure that allows it to block both alpha and beta receptors, providing a dual mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arotinolol (R)- can be synthesized through a multi-step chemical process involving the reaction of thiopropanolamine with various reagents to introduce the necessary functional groups. The synthesis typically involves the following steps:
Formation of the thiopropanolamine core: This involves the reaction of appropriate precursors to form the thiopropanolamine structure.
Introduction of the tertiary butyl group: This step involves the addition of a tertiary butyl group to the thiopropanolamine core.
Attachment of the thiazole ring: The thiazole ring is introduced through a cyclization reaction.
Final functional group modifications: Additional functional groups are introduced to complete the synthesis of Arotinolol (R)-.
Industrial Production Methods: The industrial production of Arotinolol (R)- involves scaling up the laboratory synthesis process to produce larger quantities. This requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure the purity and yield of the final product. The process also involves rigorous quality control measures to ensure the consistency and safety of the medication.
Chemical Reactions Analysis
Types of Reactions: Arotinolol (R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include derivatives of Arotinolol (R)- with modified functional groups, which can have different pharmacological properties and applications.
Scientific Research Applications
Arotinolol (R)- has several scientific research applications, including:
Chemistry: The compound is used in the study of adrenergic receptors and their role in cardiovascular diseases.
Biology: Arotinolol (R)- is used in biological research to investigate the effects of alpha- and beta-blockade on various physiological processes.
Medicine: The compound is used in clinical trials to evaluate its efficacy and safety in treating hypertension, angina, and arrhythmias.
Industry: Arotinolol (R)- is produced and marketed by pharmaceutical companies for therapeutic use.
Mechanism of Action
Arotinolol (R)- exerts its effects by blocking alpha- and beta-adrenergic receptors. This dual blockade results in:
Vasodilation: Relaxation of blood vessels, leading to a decrease in blood pressure.
Reduced Heart Rate: Decrease in heart rate and cardiac output.
Decreased Cardiac Workload: Reduction in the workload of the heart, which is beneficial in conditions like angina and arrhythmias.
Molecular Targets and Pathways Involved: The primary molecular targets of Arotinolol (R)- are the alpha-1, alpha-2, and beta-1 adrenergic receptors. By blocking these receptors, the compound modulates the sympathetic nervous system's effects on the cardiovascular system.
Comparison with Similar Compounds
Propranolol
Atenolol
Labetalol
Metoprolol
Bisoprolol
This comprehensive overview of Arotinolol (R)- highlights its importance in the treatment of cardiovascular conditions and its unique dual mechanism of action
Properties
CAS No. |
92075-58-6 |
|---|---|
Molecular Formula |
C15H21N3O2S3 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
5-[2-[(2R)-3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)/t9-/m1/s1 |
InChI Key |
BHIAIPWSVYSKJS-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@H](CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |
Canonical SMILES |
CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
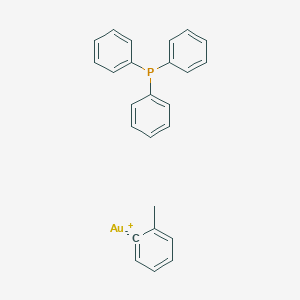
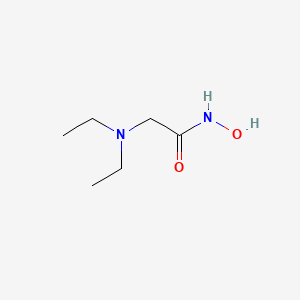

![3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride](/img/structure/B15347863.png)
![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
![(E)-3-[2-(2-chlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B15347878.png)
![4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate](/img/structure/B15347885.png)
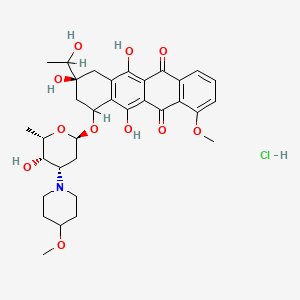
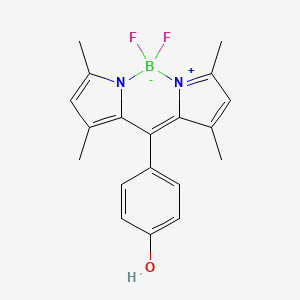
![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B15347903.png)
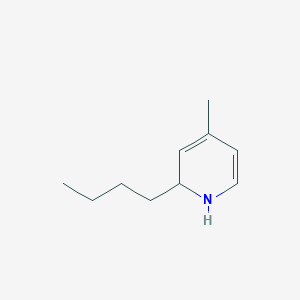
![methyl (1S,2R,3R,4R,8R,9R,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate](/img/structure/B15347915.png)
![Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B15347921.png)
